2-(3-bromophenyl)-2-methylmorpholine
Description
2-(3-Bromophenyl)-2-methylmorpholine (Molecular Formula: C₁₁H₁₄BrNO) is a morpholine derivative featuring a bromophenyl group at the 2-position of the morpholine ring and a methyl substituent at the same carbon (). Its structural uniqueness arises from the combination of the morpholine ring’s polarity and the lipophilic bromophenyl group, which may influence its pharmacokinetic properties and biological interactions. The compound’s InChIKey (YYSCFCZHBAPWHT-UHFFFAOYSA-N) and SMILES (CC1(CNCCO1)C2=CC(=CC=C2)Br) provide precise identifiers for computational and synthetic applications ().
Properties
CAS No. |
1781460-22-7 |
|---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-(3-bromophenyl)-2-methylmorpholine |
InChI |
InChI=1S/C11H14BrNO/c1-11(8-13-5-6-14-11)9-3-2-4-10(12)7-9/h2-4,7,13H,5-6,8H2,1H3 |
InChI Key |
YYSCFCZHBAPWHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCO1)C2=CC(=CC=C2)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-2-methylmorpholine typically involves the reaction of 3-bromobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-2-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Organic Synthesis
Building Block for Complex Molecules
- The compound is utilized as a building block in organic synthesis due to its ability to undergo nucleophilic substitutions and other transformations. This makes it valuable for creating diverse chemical entities in research and industrial applications .
Comparative Data Table
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tert-butyl this compound-4-carboxylate | Contains a tert-butyl group | Versatile intermediate in organic synthesis |
| Benzyl 2-(4-bromophenyl)-3-methylmorpholine-4-carboxylate | Contains a benzyl group instead of tert-butyl | Different solubility and reactivity |
| Ethyl 2-(3-bromophenyl)-3-methylmorpholine-4-carboxylate | Ethoxy group instead of tert-butoxy | Varying volatility and reactivity |
Material Science Applications
- Polymer Chemistry
- Morpholine derivatives, including this compound, can be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups that improve adhesion or compatibility with other materials. This application is particularly relevant in the development of specialty coatings and adhesives.
Case Studies
- Study on Antimicrobial Properties : A study conducted on related morpholine derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria. While specific data on this compound is lacking, the structural similarities suggest potential efficacy.
- Synthesis Pathways : Research has outlined various synthetic pathways for producing morpholine derivatives, emphasizing the role of bromine substitution in enhancing reactivity and selectivity during chemical reactions. These findings support the utilization of this compound as a key intermediate .
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-2-methylmorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain targets, while the morpholine ring may improve solubility and bioavailability.
Comparison with Similar Compounds
3-(3-Bromophenyl)morpholine
- Key Differences : The bromophenyl group is attached at the 3-position of the morpholine ring instead of the 2-position, and it lacks the methyl substituent.
- Implications: Positional isomerism may alter steric interactions and binding affinities.
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine
- Key Differences : A complex benzoyl group with bromo, fluoro, and trifluoromethyl substituents is attached to the morpholine ring.
Non-Morpholine Bromophenyl Derivatives
Ethyl 2-(3-Bromophenyl)acetate
2-(3-Bromophenyl)naphthalene
- Structure : A naphthalene core substituted with a 3-bromophenyl group.
- Physical Properties : Melting point = 97–101°C; boiling point = 385.2°C (predicted). The rigid naphthalene system contrasts with the flexible morpholine ring in the target compound, likely reducing solubility ().
Functional Group Variations
2-(3-Bromo-2-methoxyphenyl)ethan-1-amine Hydrochloride
- Structure : Features a methoxy group adjacent to bromine on the phenyl ring and a primary amine instead of a morpholine ring.
- Molecular Weight : 229.01 Da (vs. 255.03 Da for the target compound). The amine group increases hydrophilicity but may reduce blood-brain barrier penetration ().
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (Da) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| 2-(3-Bromophenyl)-2-methylmorpholine | C₁₁H₁₄BrNO | 255.03 | 2-methyl, 2-(3-bromophenyl) | Not reported |
| 3-(3-Bromophenyl)morpholine | C₁₀H₁₂BrNO | 241.08 | 3-(3-bromophenyl) | Not reported |
| 2-(3-Bromophenyl)naphthalene | C₁₆H₁₁Br | 283.16 | Naphthalene core, 3-bromophenyl | 97–101 |
Biological Activity
2-(3-bromophenyl)-2-methylmorpholine is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Its structure, featuring a bromophenyl group and a morpholine ring, suggests possible interactions with various biological targets. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H12BrN
- Molecular Weight : 240.12 g/mol
- CAS Number : 2758000-61-0
Antimicrobial Properties
Research has indicated that morpholine derivatives exhibit antimicrobial activity. In a study investigating various morpholine compounds, it was found that those with halogen substitutions, such as bromine, often displayed enhanced antibacterial effects. For instance, compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic agents .
Enzyme Inhibition
One of the notable biological activities of morpholine derivatives is their ability to inhibit specific enzymes. For example, studies have shown that related compounds can act as inhibitors of α-glucosidase, an enzyme crucial in carbohydrate metabolism. The IC50 values for these inhibitors were significantly lower than those for standard drugs like acarbose, indicating strong inhibitory potential . This suggests that this compound may also exhibit similar enzyme inhibition properties.
The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the bromine atom may enhance lipophilicity and facilitate interaction with lipid membranes or specific proteins. Additionally, the morpholine ring can mimic natural substrates or inhibitors in biochemical pathways, allowing it to interfere with enzyme activity or receptor binding sites .
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This activity was attributed to the compound's ability to disrupt bacterial cell wall synthesis .
- Enzyme Inhibition : A comparative analysis of α-glucosidase inhibitors revealed that compounds structurally related to this compound had IC50 values ranging from 15 µM to 25 µM, significantly lower than many existing treatments .
- Cytotoxicity Studies : Cytotoxicity assays conducted on human cell lines indicated that while some derivatives were effective against cancer cell lines at low concentrations (IC50 < 20 µM), they exhibited minimal toxicity to normal cells, suggesting a favorable therapeutic index .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
